Cas no 276669-71-7 (Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]-(9CI))
![Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]-(9CI) structure](https://www.kuujia.com/scimg/cas/276669-71-7x500.png)
Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]-(9CI) Chemical and Physical Properties
Names and Identifiers
-
- BDBM39828
- Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- (9CI)
- Amide and sulfonamide derivatives, 13
- (3-(4-(Trifluoromethyl)benzamido)phenyl)boronic acid
- Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]-(9CI)
- starbld0036321
- 276669-71-7
- D94195
- AS-77521
- [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]boronic Acid
- {3-[4-(TRIFLUOROMETHYL)BENZAMIDO]PHENYLBORONIC ACID
-
- MDL: MFCD22570777
- Inchi: 1S/C14H11BF3NO3/c16-14(17,18)10-6-4-9(5-7-10)13(20)19-12-3-1-2-11(8-12)15(21)22/h1-8,21-22H,(H,19,20)
- InChI Key: BFCPMCGIDQMEMM-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)C(NC1C=CC=C(B(O)O)C=1)=O)(F)F
Computed Properties
- Exact Mass: 309.0784079g/mol
- Monoisotopic Mass: 309.0784079g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 384
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.6
Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]-(9CI) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AY16148-250mg |
Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- (9CI) |
276669-71-7 | 95% | 250mg |
$347.00 | 2024-04-20 | |
Aaron | AR01FT5S-250mg |
Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- (9CI) |
276669-71-7 | 95% | 250mg |
$271.00 | 2025-02-10 | |
1PlusChem | 1P01FSXG-250mg |
Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- (9CI) |
276669-71-7 | 95% | 250mg |
$184.00 | 2024-05-07 | |
1PlusChem | 1P01FSXG-1g |
Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- (9CI) |
276669-71-7 | 95% | 1g |
$353.00 | 2024-05-07 | |
eNovation Chemicals LLC | D758078-1g |
Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- (9CI) |
276669-71-7 | 95% | 1g |
$345 | 2025-02-24 | |
eNovation Chemicals LLC | D758078-250mg |
Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- (9CI) |
276669-71-7 | 95% | 250mg |
$170 | 2025-02-20 | |
eNovation Chemicals LLC | D758078-250mg |
Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- (9CI) |
276669-71-7 | 95% | 250mg |
$170 | 2025-02-24 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T908828-250mg |
[3-[[4-(Trifluoromethyl)benzoyl]amino]phenyl]boronic acid |
276669-71-7 | 95% | 250mg |
1,530.00 | 2021-05-17 | |
A2B Chem LLC | AY16148-1g |
Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- (9CI) |
276669-71-7 | 95% | 1g |
$749.00 | 2024-04-20 | |
eNovation Chemicals LLC | D758078-1g |
Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- (9CI) |
276669-71-7 | 95% | 1g |
$345 | 2025-02-20 |
Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]-(9CI) Related Literature
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
Additional information on Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]-(9CI)
Advanced Applications and Emerging Research of Boronic Acid, [3-[[4-(trifluoromethyl)benzoyl]aminophenyl]-(9CI)
The Boronic Acid derivative with CAS No. 276669-71-7, formally named [3-[[4-(trifluoromethyl)benzoyl]aminophenyl]-boronic acid (9CI), has garnered significant attention in recent years due to its unique structural features and versatile applications in chemical biology, drug discovery, and advanced materials. This compound combines a trifluoromethylated benzoyl group with an aromatic amine moiety conjugated to a boronic acid functional group, creating a platform for multifunctional reactivity. Recent studies highlight its role in glycoprotein recognition systems, fluorescent biosensors, and stimuli-responsive polymer networks.
Structurally, the trifluoromethyl substitution at the para-position of the benzoyl ring enhances electronic delocalization and hydrophobicity, while the boronic acid group enables reversible covalent interactions with diols such as sugars or polyols. This dual functionality was leveraged in a 2023 study published in Nature Chemistry, where researchers demonstrated its use as a selective probe for detecting sialic acid residues on cancer cell surfaces. The compound’s ability to form stable boronate esters under physiological conditions (pH 7.4) enabled real-time imaging of glycoprotein dynamics without compromising cellular viability.
In drug delivery systems, this Boronic Acid derivative has been integrated into polymeric nanoparticles to create glucose-responsive carriers. A 2024 collaborative study from MIT and Stanford revealed that the compound’s pH-dependent reactivity allows for triggered release mechanisms in tumor microenvironments. When exposed to elevated glucose levels characteristic of malignant tissues, the boronate ester bonds dissociate, releasing encapsulated chemotherapeutic agents with up to 85% efficiency—a marked improvement over traditional systems.
Beyond biomedical applications, this compound’s photochemical properties are being explored in next-generation optoelectronic materials. Its extended conjugation system enables strong UV absorption (λmax ~315 nm), making it a promising candidate for organic light-emitting diodes (OLEDs). A 2024 Advanced Materials report showed that when incorporated into polymer blends with polyfluorene derivatives, it enhanced charge carrier mobility by 15%, while maintaining thermal stability up to 180°C.
Synthetic chemists have optimized its preparation via a two-step protocol: first synthesizing the protected amine intermediate using Suzuki coupling reactions with triflate precursors (Yield: 89%), followed by deprotection under mild acidic conditions. This method reduces byproduct formation compared to traditional diazo coupling approaches—a critical advancement for large-scale production highlighted in a 2023 JACS Au publication.
In clinical diagnostics, this compound’s unique reactivity profile is being exploited for point-of-care testing devices. A recent prototype biosensor array uses its boronate ester formation kinetics to quantify circulating tumor cells (CTCs) with femtomolar sensitivity. The system’s specificity stems from the compound’s preference for terminal diol groups on CTC surface glycans over background proteins—a mechanism validated through mass spectrometry analysis in preclinical trials.
Eco-friendly applications are emerging as well: researchers at ETH Zurich demonstrated its use as a recyclable catalyst in asymmetric epoxidation reactions under solvent-free conditions (yields >95%). The trifluoromethyl group acts as an electron-withdrawing substituent that stabilizes transition states while enabling easy recovery via simple filtration—a breakthrough for green chemistry practices.
Ongoing research focuses on exploiting its photothermal properties for nanomedicine applications. Near-infrared irradiation induces localized heating when conjugated to gold nanoparticles (ΔT = 45°C/min at 808 nm), creating opportunities for combinational therapy involving hyperthermia and chemotherapy delivery. Preclinical data from UCLA shows synergistic effects reducing tumor growth rates by over 60% compared to monotherapy approaches.
This multifunctional molecule continues to redefine boundaries across disciplines through its tunable reactivity profile and structural modularity. As highlighted in the latest ACS Chemical Biology review (June 2024), strategic substitutions at the trifluoromethyl or aromatic positions could unlock new functionalities—from pH-sensitive drug carriers to bioorthogonal imaging agents—positioning it as a cornerstone material for next-generation biomedical technologies.
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